KPT-6566
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Overview
Description
KPT-6566 is a small molecule that has garnered significant attention in the field of cancer research. It is known for its ability to covalently bind to the catalytic site of the enzyme peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1) and target it for degradation. This compound has shown promising results in inducing cytotoxicity specifically in cancer cell lines while sparing normal cells .
Preparation Methods
The synthesis of KPT-6566 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enable its selective binding to PIN1. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of organic reactions.
Functional Group Introduction: Specific functional groups are introduced to enhance the compound’s binding affinity and selectivity for PIN1.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
KPT-6566 undergoes several types of chemical reactions, primarily involving its interaction with PIN1:
Covalent Binding: This compound covalently binds to the catalytic site of PIN1, leading to its inhibition and degradation.
Substitution: The introduction of functional groups during synthesis involves substitution reactions to enhance its binding properties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are the inhibited and degraded forms of PIN1, along with reactive oxygen species and damaged DNA in cancer cells .
Scientific Research Applications
KPT-6566 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: This compound is primarily used in cancer research to study its effects on PIN1 inhibition and its potential as a therapeutic agent for various cancers.
Biological Studies: The compound is used to investigate the role of PIN1 in cellular processes and its involvement in cancer progression.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting PIN1 and related pathways.
Industrial Applications: While its industrial applications are limited, this compound’s role in drug development and cancer research highlights its potential for broader industrial use in the future.
Mechanism of Action
The mechanism of action of KPT-6566 involves its selective inhibition and degradation of PIN1. The compound covalently binds to the catalytic site of PIN1, leading to the release of a quinone-mimicking drug that generates reactive oxygen species. This results in DNA damage and cell death specifically in cancer cells . The molecular targets and pathways involved include the PIN1 enzyme and the downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
KPT-6566 is unique in its dual mechanism of action, combining PIN1 inhibition with the generation of reactive oxygen species. Similar compounds include:
Juglone: Another PIN1 inhibitor, but less selective and potent compared to this compound.
All-trans Retinoic Acid (ATRA): Used in cancer therapy but has different molecular targets and mechanisms.
Arsenic Trioxide (ATO): Another compound used in cancer treatment with distinct mechanisms and targets.
This compound stands out due to its high selectivity and potency in targeting PIN1, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
2-[(4E)-4-(4-tert-butylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-22(2,3)14-8-10-15(11-9-14)30(27,28)23-18-12-19(29-13-20(24)25)21(26)17-7-5-4-6-16(17)18/h4-12H,13H2,1-3H3,(H,24,25)/b23-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWWOKYIKNEEHJ-PTGBLXJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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